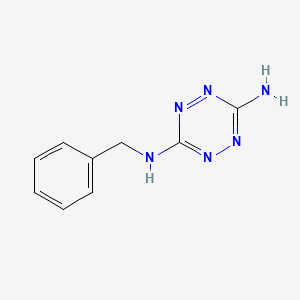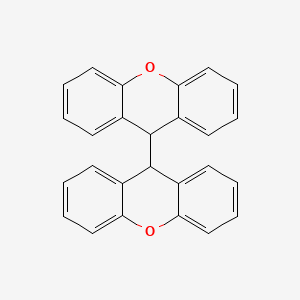
9,9'-Bixanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Bixanthene: is an organic compound with the molecular formula C26H18O2 It is a derivative of xanthene, characterized by the presence of two xanthene units linked at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bixanthene typically involves the reduction of xanthone. One common method is the reduction of xanthone using zinc powder in the presence of ammonium chloride and tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the zinc powder is completely consumed. The product is then extracted with diethyl ether and purified .
Industrial Production Methods: While specific industrial production methods for 9,9’-Bixanthene are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 9,9’-Bixanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: The compound itself is typically synthesized through the reduction of xanthone.
Substitution: Various substituents can be introduced onto the xanthene rings to modify its properties.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and visible light in the presence of a photocatalyst like riboflavin tetraacetate.
Reduction: Zinc powder and ammonium chloride in THF.
Substitution: Various reagents depending on the desired substituent.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: 9,9’-Bixanthene.
Substitution: Substituted xanthene derivatives.
Scientific Research Applications
Chemistry: 9,9’-Bixanthene is used in controlled radical polymerization processes. It acts as a mediator in the polymerization of styrene, providing control over the molecular weight and distribution of the resulting polymers .
Biology and Medicine:
Industry: In the industrial sector, 9,9’-Bixanthene and its derivatives are used in the production of polymers and other materials with specific properties. Its role in living radical polymerization makes it valuable for creating well-defined polymer structures .
Mechanism of Action
The mechanism of action of 9,9’-Bixanthene in polymerization involves the generation of cycloketyl xanthone radicals through photochemically-induced homolytic cleavage. These radicals play dual roles in initiating and reversibly deactivating propagating radicals, thus controlling the polymerization process .
Comparison with Similar Compounds
Xanthone: The parent compound of 9,9’-Bixanthene, known for its wide range of biological activities.
Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and other applications.
Acridone: A nitrogen-containing analog with similar structural properties.
Uniqueness: 9,9’-Bixanthene is unique due to its dual xanthene structure, which imparts distinct properties in polymerization processes. Its ability to mediate controlled radical polymerization sets it apart from other similar compounds .
Properties
CAS No. |
4381-14-0 |
|---|---|
Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
9-(9H-xanthen-9-yl)-9H-xanthene |
InChI |
InChI=1S/C26H18O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
InChI Key |
ITCRKCCNJBBRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


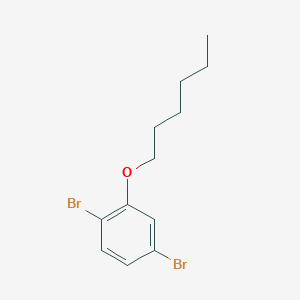

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
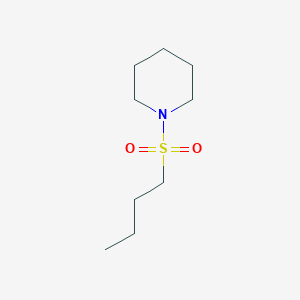
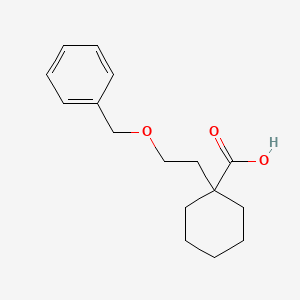
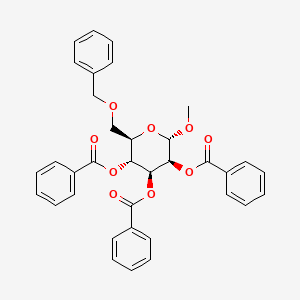
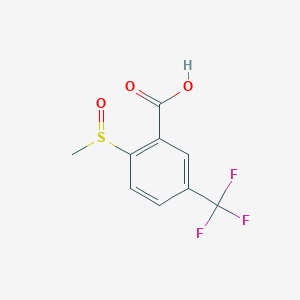
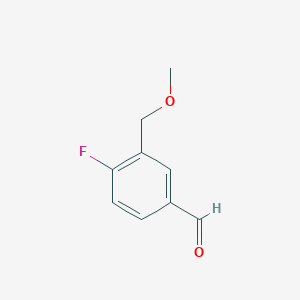
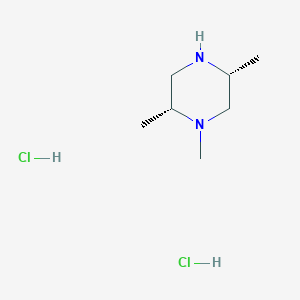
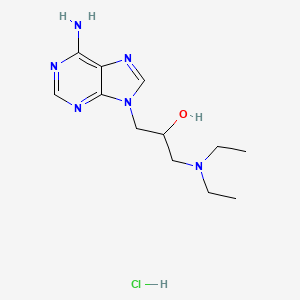
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
